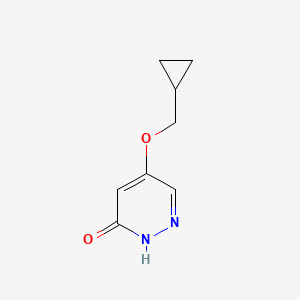

5-(cyclopropylmethoxy)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1346697-85-5 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)-1H-pyridazin-6-one |

InChI |

InChI=1S/C8H10N2O2/c11-8-3-7(4-9-10-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |

InChI Key |

INCMOTIHXYHNGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC(=O)NN=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropylmethoxy Pyridazin 3 2h One and Its Congeners

Retrosynthetic Dissection and Strategic Planning for the Pyridazinone Scaffold

The design of a synthetic route for complex molecules like 5-(cyclopropylmethoxy)pyridazin-3(2H)-one begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For the pyridazinone core, the most common and logical disconnection strategy involves breaking the N-N bond and a C-N bond of the dihydropyridazinone precursor, which points to two primary building blocks: a 1,4-dicarbonyl compound (or a functional equivalent like a γ-keto acid) and a hydrazine (B178648) derivative. sphinxsai.com

The key disconnection for the 3(2H)-pyridazinone ring is the C4-C5 and N1-N2 bond, which simplifies the structure to a γ-ketoacid and hydrazine. This is a classic and robust approach to this heterocyclic system. nih.govscispace.com

Key Retrosynthetic Disconnections for the Pyridazinone Scaffold:

| Disconnection Point | Precursors | Synthetic Strategy |

| N1-C6 and N2-C3 bonds | 1,4-Dicarbonyl compound + Hydrazine | Paal-Knorr type condensation |

| C4-C5 and N1-N2 bonds | γ-Ketoacid + Hydrazine | Condensation followed by cyclization/dehydration |

| C=C bond and N-N bond | Diels-Alder reaction components | [4+2] Cycloaddition |

Established Chemical Synthesis Pathways for this compound

While specific literature detailing the synthesis of this compound is not prevalent, established methods for analogous 5-substituted pyridazinones provide a clear and reliable blueprint. The most common pathway involves the condensation of a γ-ketoacid with hydrazine. nih.govresearchgate.net

The synthesis would commence with the preparation of a β-(cyclopropylmethoxy)aroylpropionic acid. This can be achieved through a Friedel-Crafts acylation of cyclopropyl (B3062369) methyl ether with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govresearchgate.net The resulting γ-ketoacid is then cyclized by heating with hydrazine hydrate. This reaction typically proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the more stable aromatic pyridazinone ring. scispace.com

General Reaction Scheme:

Friedel-Crafts Acylation: Cyclopropylmethylbenzene + Succinic Anhydride → 4-(cyclopropylmethyl)phenyl-4-oxobutanoic acid

Hydrazine Condensation: 4-(cyclopropylmethyl)phenyl-4-oxobutanoic acid + Hydrazine Hydrate → 6-(4-(cyclopropylmethyl)phenyl)-4,5-dihydropyridazin-3(2H)-one

Aromatization: 6-(4-(cyclopropylmethyl)phenyl)-4,5-dihydropyridazin-3(2H)-one → 6-(4-(cyclopropylmethyl)phenyl)pyridazin-3(2H)-one (This step often requires an oxidizing agent like bromine in acetic acid if the dihydropyridazinone is isolated). nih.gov

Etherification (Alternative Route): An alternative would be to start with a 5-hydroxy-pyridazin-3(2H)-one derivative, which can then be alkylated with a cyclopropylmethyl halide to introduce the desired ether linkage.

Innovative and Modern Synthetic Approaches to this compound Analogs

Modern synthetic chemistry offers a variety of advanced methodologies for the construction of pyridazinone analogs, focusing on efficiency, selectivity, and environmental sustainability.

Catalytic Systems and Metal-Mediated Transformations

Recent advances have introduced several metal-catalyzed reactions for the synthesis of pyridazines and pyridazinones. These methods often provide milder reaction conditions and improved functional group tolerance compared to classical approaches.

Copper-Catalyzed Cyclizations: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been developed to afford 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org The choice of solvent has been shown to be crucial, with acetonitrile (B52724) favoring the dihydropyridazine (B8628806) and acetic acid leading directly to the pyridazine (B1198779). organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: For the synthesis of substituted pyridazinones, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated pyridazinone scaffolds are powerful tools for introducing a wide range of substituents.

Inverse Electron-Demand Diels-Alder Reactions: The reaction of electron-deficient tetrazines with alkynyl sulfides provides a regioselective route to trisubstituted pyridazines. rsc.org Similarly, aza-Diels-Alder reactions between 1,2,3-triazines and 1-propynylamines offer a metal-free, highly regioselective synthesis of pyridazine derivatives. organic-chemistry.org

Green Chemistry Approaches: The use of microwave irradiation and grinding techniques has been shown to efficiently promote the synthesis of pyridazinone derivatives, often with reduced reaction times and in the absence of volatile organic solvents. ekb.eg

Table of Modern Catalytic Approaches:

| Method | Catalyst/Reagent | Substrates | Product | Reference |

| Aerobic Cyclization | Cu(II) | β,γ-unsaturated hydrazones | 1,6-Dihydropyridazines/Pyridazines | organic-chemistry.org |

| [4+2] Annulation | TBAI/K₂S₂O₈ | Ketene N,S-acetals + N-tosylhydrazones | Trisubstituted Pyridazines | organic-chemistry.org |

| Aza-Diels-Alder | None (Thermal) | 1,2,3-Triazines + 1-Propynylamines | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |

| Microwave-Assisted Synthesis | None | Chalcones + Acetyls/Aldehydes | Pyridinyl-pyridazinones | ekb.eg |

Asymmetric Synthesis and Stereochemical Control Strategies

The development of stereoselective methods is crucial for producing enantiomerically pure pyridazinone-containing compounds. While literature specifically on the asymmetric synthesis of this compound is scarce, strategies from related heterocyclic systems can be applied.

One potential approach involves the use of chiral auxiliaries attached to the hydrazine component or the ketoacid precursor to direct the stereochemical outcome of the cyclization. Another strategy is the enantioselective reduction of a prochiral ketone in the γ-ketoacid precursor before cyclization.

Furthermore, the pyridazine ring itself can act as a chiral ligand or be incorporated into chiral catalysts. For instance, alkoxy pyridazine derivatives have been used as scaffolds in chiral catalysts for asymmetric dihydroxylation, where the conformation of the pyridazinyl ether influences the stereochemical environment of the catalytic site. nih.gov

Process Chemistry Considerations and Scale-Up Methodologies for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry principles to ensure safety, efficiency, and cost-effectiveness. mt.comwiley.com

For the established synthesis of this compound via the γ-ketoacid route, key scale-up considerations would include:

Heat Flow Calorimetry: The Friedel-Crafts acylation and the cyclization with hydrazine are often exothermic. Heat flow calorimetry would be essential to quantify the heat of reaction and design appropriate cooling systems to prevent thermal runaways. mt.com

Process Analytical Technology (PAT): In-situ monitoring tools like ReactIR (FTIR) and ParticleTrack (FBRM) can be used to track reactant consumption, product formation, and crystallization processes in real-time. This allows for better control over critical process parameters and ensures consistent product quality. mt.com

Impurity Profiling: Identification and characterization of potential impurities, such as regioisomers from the Friedel-Crafts reaction or byproducts from the cyclization, are crucial for developing effective purification methods.

Crystallization and Polymorph Control: The final isolation and purification step often involves crystallization. Understanding the solubility profile and potential polymorphs of this compound is critical for obtaining a stable solid form with consistent physical properties.

Synthesis of Isotopic Labeled and Metabolically Stabilized Analogs of this compound for Research Applications

Isotopically labeled analogs of bioactive molecules are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic research.

Synthesis of Labeled Analogs:

Nitrogen-15 (¹⁵N) Labeling: A common strategy for incorporating ¹⁵N into the pyridazinone ring would be to use ¹⁵N-labeled hydrazine in the cyclization step. More advanced methods, such as those developed for pyridines, could also be adapted. For example, a ring-opening/ring-closing strategy involving Zincke imine intermediates could potentially be used to exchange the nitrogen atoms in a pre-existing pyridazinone ring with ¹⁵N from a labeled source like ¹⁵NH₄Cl. chemrxiv.orgnih.gov

Carbon-13 (¹³C) and Deuterium (B1214612) (²H) Labeling: ¹³C or ²H can be incorporated by using labeled starting materials. For instance, ¹³C-labeled succinic anhydride could be used in the Friedel-Crafts acylation to label the pyridazinone backbone. Deuterium could be introduced into the cyclopropylmethoxy group by using deuterated cyclopropylmethanol (B32771) for the ether synthesis.

Metabolic Stabilization: Deuteration at sites susceptible to metabolic oxidation can be used to create metabolically stabilized analogs. For example, if the cyclopropyl ring or the methylene (B1212753) bridge of the cyclopropylmethoxy group is a site of metabolism, replacing the hydrogen atoms at these positions with deuterium can slow down the rate of metabolic degradation.

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Cyclopropylmethoxy Pyridazin 3 2h One Series

Systematic Exploration of Substituent Effects on the Pyridazinone Ring System and its Biological Activity

The pyridazinone ring is a key structural feature that is amenable to a wide range of chemical modifications, making it a valuable scaffold in drug design. sarpublication.comnih.gov The biological activity of pyridazinone derivatives can be significantly influenced by the nature and position of substituents on this heterocyclic system.

Research has shown that the planarity of the pyridazinone ring can be a crucial factor for biological activity. For instance, pyridazinone derivatives bearing an indole (B1671886) moiety at the 4-position exhibited greater inhibitory percentages against phosphodiesterase 4B (PDE4B) compared to their 4,5-dihydropyridazinone counterparts. nih.gov This suggests that a more planar structure allows for better interactions within the active site of the target enzyme. nih.gov

The substituent on the nitrogen atom of the pyridazinone ring (position 2) also plays a critical role. Studies have indicated that a hydrogen bond donor at this position (R2 = H) is often optimal for affinity to certain biological targets, such as PDE4B. nih.gov N-methyl derivatives have been shown to be less potent than their corresponding NH analogues. nih.gov However, introducing a more hydrophobic group, like a benzyl (B1604629) substituent, might have a nuanced impact on selectivity, even if it slightly decreases the inhibitory effect. nih.gov

Furthermore, substitutions at other positions of the pyridazinone ring have been explored to enhance biological activities. For example, 6-substituted-pyridazinones have been investigated for their analgesic and anti-inflammatory properties. sarpublication.com The introduction of different phenyl rings at position 6 is a common strategy in the design of new pyridazinone-based compounds. nih.gov

The following table summarizes the effects of various substituents on the pyridazinone ring based on available research:

| Position of Substitution | Substituent | Observed Effect on Biological Activity | Reference |

| 4 | Indole moiety | Increased PDE4B inhibition, likely due to increased planarity. | nih.gov |

| 2 (N-substituent) | Hydrogen (NH) | Optimal for PDE4B affinity (hydrogen bond donor). | nih.gov |

| 2 (N-substituent) | Methyl (N-CH3) | Decreased potency compared to NH analogues. | nih.gov |

| 2 (N-substituent) | Benzyl (N-Bn) | Slightly decreased inhibitory effect but may influence selectivity. | nih.gov |

| 6 | Phenyl rings | Investigated for analgesic and anti-inflammatory activities. | sarpublication.comnih.gov |

Impact of Modifications to the Cyclopropylmethoxy Moiety on Ligand Efficacy and Selectivity

The cyclopropylmethoxy group attached to the 5-position of the pyridazinone ring is a key structural feature that significantly influences the ligand's efficacy and selectivity. Modifications to this moiety can alter the compound's binding affinity to its target, as well as its pharmacokinetic properties.

While specific research directly detailing the modification of the cyclopropylmethoxy moiety on 5-(cyclopropylmethoxy)pyridazin-3(2H)-one is not extensively available in the provided context, general principles of medicinal chemistry suggest that alterations to this group would be a critical aspect of lead optimization. The cyclopropyl (B3062369) group itself is a rigid, lipophilic moiety that can engage in favorable van der Waals interactions within a protein's binding pocket. Its unique conformational and electronic properties can contribute to enhanced potency and metabolic stability.

Modifications could include:

Changing the linker: The methoxy (B1213986) linker could be replaced with other functionalities, such as an ethyl or a direct C-C bond, to alter the distance and flexibility between the cyclopropyl group and the pyridazinone core. This could optimize the orientation of the cyclopropyl group within the binding site.

Replacing the cyclopropyl group: The entire cyclopropylmethoxy moiety could be substituted with other isosteric groups to explore different hydrophobic and electronic interactions. For example, replacing it with a cyclobutyl, cyclopentyl, or even a small aliphatic chain could provide valuable SAR data.

These modifications would be essential in a comprehensive drug discovery program to fine-tune the compound's properties and achieve the desired therapeutic profile.

Rational Design Principles Applied to the Development of Novel this compound Analogs

The development of novel analogs of this compound relies on rational design principles to enhance desired biological activities and properties. nih.gov This approach involves a deep understanding of the target's three-dimensional structure and the key interactions between the ligand and the protein. nih.gov

A common strategy is the use of bio-isosteric replacements, where a functional group is replaced by another with similar physical or chemical properties. For instance, in the design of vasorelaxant agents, the pyridazin-3-one moiety has been used as a bio-isosteric alternative to the phthalazine (B143731) ring of hydralazine. nih.gov

Structure-based drug design is another powerful tool. If the crystal structure of the target protein is known, computational docking studies can be employed to predict how different analogs will bind. researchgate.net This allows for the design of molecules with improved affinity and selectivity. For example, in the development of monoamine oxidase B (MAO-B) inhibitors, a pharmacophore model was developed based on the stereoelectronic properties of known potent inhibitors. nih.gov This model highlighted the importance of specific hydrogen bond and hydrophobic interactions for potent and selective inhibition, guiding the design of new, highly selective inhibitors. nih.gov

The synthesis of tricyclic pyridazinone derivatives as rigid analogs of more flexible molecules is another rational design approach. This strategy aims to lock the molecule into a specific conformation that is optimal for binding, potentially increasing potency and reducing off-target effects. nih.gov

High-Throughput Synthesis and Screening Strategies for SAR Elucidation

To efficiently explore the vast chemical space around the this compound scaffold and elucidate structure-activity relationships (SAR), high-throughput synthesis and screening methods are invaluable. These strategies allow for the rapid generation and evaluation of large libraries of compounds.

Flexible, multi-step synthetic sequences are often employed to create a diverse range of derivatives. nih.gov For instance, a three-step sequence starting from an α,β-unsaturated levulinate has been used to prepare pyridazinone derivatives, allowing for the regioselective introduction of various moieties. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing different substituents onto the pyridazinone core. scholarsresearchlibrary.com

Once synthesized, these compound libraries can be subjected to high-throughput screening (HTS) assays to assess their biological activity. These assays are designed to be rapid, sensitive, and automated. For example, a nonradioactive assay has been developed for the selection of pyridazinone derivatives as PDE4B inhibitors, with results expressed as a percentage of inhibition at a specific concentration. nih.gov In the discovery of pyruvate (B1213749) kinase M2 (PKM2) activators, a high-throughput quantitative screen of nearly 300,000 small molecules was conducted using a firefly luciferase assay system. nih.gov

The data generated from HTS can then be used to build SAR models and guide the design of subsequent generations of compounds with improved properties.

Computational Approaches to SAR/SPR Analysis for this compound Derivatives

Computational methods play a crucial role in modern drug discovery by providing insights into the structure-activity relationships (SAR) and structure-property relationships (SPR) of lead compounds and their analogs. These in silico techniques can significantly accelerate the design and optimization process.

Molecular docking is a widely used computational tool that predicts the preferred binding mode and affinity of a ligand to a target protein. researchgate.net This method was utilized in the high-throughput in silico screening of 56 dihydropyridazin-3(2H)-one derivatives against human cytosolic branched-chain aminotransferase. researchgate.net The results, including binding affinity scores and hydrogen bond interactions, helped identify promising candidates for further investigation. researchgate.net

Pharmacophore modeling is another important computational approach. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for reversible monoamine oxidase B (MAO-B) inhibition was developed by studying the stereoelectronic properties of several potent inhibitors, which guided the design of a novel, highly selective inhibitor. nih.gov

In addition to predicting biological activity, computational methods can also be used to predict the physicochemical properties of molecules, such as their partition coefficient (LogP), solubility (LogS), and total polar surface area (tPSA). unich.it These properties are critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By calculating these properties for virtual compounds, researchers can prioritize the synthesis of molecules with a higher likelihood of possessing favorable drug-like characteristics.

The following table lists some of the computational tools and their applications in the study of pyridazinone derivatives:

| Computational Method | Application | Example | Reference |

| Molecular Docking | Predicting binding modes and affinities of ligands to target proteins. | Screening of dihydropyridazin-3(2H)-one derivatives against human cytosolic branched-chain aminotransferase. | researchgate.net |

| Pharmacophore Modeling | Identifying the 3D arrangement of functional groups necessary for biological activity. | Development of a pharmacophore model for reversible MAO-B inhibition. | nih.gov |

| ADME Prediction | Calculating physicochemical properties like LogP, LogS, and tPSA to assess drug-likeness. | In silico ADME profiling of newly synthesized 3(2H)-pyridazinone derivatives. | unich.it |

In Depth Pharmacological Characterization of 5 Cyclopropylmethoxy Pyridazin 3 2h One

Quantitative Receptor Binding and Ligand Affinity Profiling for Relevant Biological Targets

Quantitative receptor binding assays are fundamental in determining the affinity of a compound for its biological targets. For the pyridazin-3(2H)-one class, these assays are crucial in identifying the primary receptors through which they exert their effects. While no specific receptor binding data for 5-(cyclopropylmethoxy)pyridazin-3(2H)-one has been reported, studies on other pyridazinone derivatives suggest potential interactions with various receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.gov

Typically, radioligand binding assays are employed to determine the inhibition constant (Ki) of a test compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the Ki value is calculated, which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Based on the activities of other pyridazinones, relevant biological targets for this compound could include receptors involved in cardiovascular regulation or neurotransmission. For instance, some pyridazinone derivatives have been explored for their effects on adrenoceptors. nih.gov A hypothetical ligand affinity profile for a pyridazinone derivative is presented in Table 1.

Table 1: Hypothetical Receptor Binding Affinity Profile for a Pyridazinone Derivative

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| α1-Adrenergic Receptor | [3H]-Prazosin | 150 |

| α2-Adrenergic Receptor | [3H]-Rauwolscine | >1000 |

| β1-Adrenergic Receptor | [3H]-CGP-12177 | 800 |

| β2-Adrenergic Receptor | [3H]-ICI-118,551 | >1000 |

| 5-HT1A Receptor | [3H]-8-OH-DPAT | 250 |

| 5-HT2A Receptor | [3H]-Ketanserin | >1000 |

| Dopamine D2 Receptor | [3H]-Spiperone | >1000 |

This table is illustrative and not based on experimental data for this compound.

Enzymatic Inhibition Assays and Detailed Kinetic Analysis of Target Modulation

Enzyme inhibition is a common mechanism of action for many pyridazin-3(2H)-one derivatives, which have been shown to target a variety of enzymes involved in different pathological processes. nih.govsarpublication.com While specific enzymatic inhibition data for this compound is not available, the core structure is known to interact with enzymes such as phosphodiesterases (PDEs), cyclooxygenases (COX), and various kinases. nih.govsarpublication.com

Enzymatic inhibition assays are performed to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50). Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, pyridazinone derivatives have been identified as potent inhibitors of PDE3, an enzyme involved in cardiovascular function, leading to vasodilation and positive inotropic effects. nih.govsarpublication.com Other derivatives have shown selective inhibition of COX-2, which is a key target in anti-inflammatory therapies. sarpublication.com

A detailed kinetic analysis would involve measuring the initial reaction rates of the target enzyme at various substrate and inhibitor concentrations. Plotting these data, for instance using a Lineweaver-Burk plot, can help determine the type of inhibition and the inhibition constant (Ki).

Table 2: Illustrative Enzymatic Inhibition Profile for Representative Pyridazinone Derivatives

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

|---|---|---|---|

| Pimobendan | PDE3 | 0.32 | Competitive |

| ABT-963 | COX-2 | 0.005 | Competitive |

| Zardaverine | PDE3/4 | 0.5 | Competitive |

| Generic Pyridazinone A | 5-Lipoxygenase (5-LOX) | 2.5 | Not Determined |

| Generic Pyridazinone B | Carbonic Anhydrase II | 0.1 | Not Determined |

This table presents data for known pyridazinone derivatives to illustrate potential activities and is not specific to this compound.

Functional Cell-Based Assays and Analysis of Intracellular Signal Transduction Cascades

Functional cell-based assays are essential to understand how a compound's interaction with a biological target translates into a cellular response. sigmaaldrich.com These assays can measure a variety of downstream effects, such as changes in second messenger levels (e.g., cAMP, cGMP, Ca2+), gene expression, or cell viability. For the pyridazin-3(2H)-one class of compounds, these assays are critical for characterizing their pharmacological effects in a more physiologically relevant context.

Given the known activities of pyridazinone derivatives, functional assays for this compound could focus on its potential vasorelaxant, anti-inflammatory, or anticancer properties. For example, to assess vasorelaxant effects, isolated aortic ring preparations can be used to measure the compound's ability to relax pre-contracted vascular smooth muscle. nih.gov The underlying signal transduction cascade could be investigated by measuring changes in intracellular cyclic nucleotide levels (cAMP and cGMP) or nitric oxide (NO) production. nih.gov

To evaluate anti-inflammatory potential, cell-based assays could measure the inhibition of pro-inflammatory mediators such as prostaglandin E2 (PGE2) or cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Anticancer activity is often assessed by cytotoxicity assays (e.g., MTT assay) in various cancer cell lines. scispace.com Further analysis of the intracellular signaling pathways could involve techniques like Western blotting to examine the phosphorylation status of key signaling proteins (e.g., MAP kinases) or reporter gene assays to measure the activity of specific transcription factors.

Table 3: Potential Functional Cell-Based Assays for Pyridazinone Derivatives

| Assay Type | Cell Line/System | Measured Parameter | Potential Effect of an Active Pyridazinone |

|---|---|---|---|

| Vasorelaxation | Isolated Rat Aortic Rings | Vascular Tone | Relaxation of pre-contracted tissue |

| Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | PGE2, TNF-α, IL-6 levels | Inhibition of pro-inflammatory mediator production |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT assay) | Reduction in cancer cell viability |

| Second Messenger | Human Platelets | cAMP levels | Increase in intracellular cAMP |

| Signal Transduction | Human Umbilical Vein Endothelial Cells (HUVECs) | eNOS phosphorylation | Increased phosphorylation and activation of eNOS |

This table is illustrative of the types of assays used for pyridazinone derivatives and does not represent specific data for this compound.

Assessment of Selectivity and Specificity of this compound Against Off-Targets

Selectivity is a critical aspect of drug development, as off-target effects can lead to undesirable side effects. A comprehensive pharmacological characterization of this compound would involve assessing its selectivity and specificity against a panel of off-targets. This is typically done through broad screening panels that include a wide range of receptors, ion channels, and enzymes.

While no such data exists for this compound, the general approach involves testing the compound at a high concentration (e.g., 10 µM) against a large number of potential off-targets. If significant activity is observed, follow-up concentration-response curves are generated to determine the IC50 or Ki values for these off-targets. A compound is considered selective if it exhibits significantly higher potency for its primary target(s) compared to its off-targets. For example, some pyridazinone-based COX-2 inhibitors have been shown to be highly selective over the COX-1 isoform, which is associated with a better gastrointestinal safety profile. sarpublication.com

Table 4: Hypothetical Off-Target Selectivity Profile for a Pyridazinone Derivative

| Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity Index (Off-Target IC50 / Primary Target IC50) |

|---|---|---|---|---|

| PDE3 | 50 | hERG Channel | >10,000 | >200 |

| PDE3 | 50 | L-type Calcium Channel | 5,000 | 100 |

| COX-2 | 10 | COX-1 | 2,000 | 200 |

| Kinase X | 25 | Kinase Y | 1,500 | 60 |

This table is a hypothetical representation of a selectivity profile and is not based on experimental data for this compound.

Evaluation in Recombinant Protein Expression Systems and Sub-Cellular Fractions

Recombinant protein expression systems are valuable tools for producing large quantities of a specific target protein for in vitro assays. These systems, which can be prokaryotic (e.g., E. coli) or eukaryotic (e.g., insect or mammalian cells), allow for the detailed study of the direct interaction between a compound and its purified target protein, free from the complexities of a whole-cell environment.

For a compound like this compound, if a specific enzyme or receptor target were identified, a recombinant version of that protein would be expressed and purified. This purified protein could then be used in the binding and enzymatic assays described in sections 4.1 and 4.2 to confirm direct interaction and to perform detailed mechanistic studies.

Sub-cellular fractions, such as isolated mitochondria or microsomes, are also employed to investigate the compound's effects on specific cellular compartments or metabolic processes. For instance, if a compound is suspected of affecting mitochondrial function, its impact on mitochondrial respiration or membrane potential could be assessed using isolated mitochondria. Liver microsomes are commonly used to study a compound's metabolic stability and potential to inhibit cytochrome P450 enzymes, which is an important aspect of its drug metabolism and pharmacokinetic profile. While computer-based ADMET studies of some pyridazinone derivatives have suggested no cytochrome P450 enzyme inhibition, experimental verification using subcellular fractions would be necessary. nih.gov

Table 5: Potential Applications of Recombinant Proteins and Sub-Cellular Fractions in the Evaluation of a Pyridazinone Derivative

| System | Application | Information Gained |

|---|---|---|

| Recombinant Human PDE3 (expressed in Sf9 cells) | Enzyme Inhibition Assay | Confirmation of direct inhibition and detailed kinetic parameters (Ki, mode of inhibition). |

| Recombinant Human COX-2 (expressed in E. coli) | Binding and Activity Assays | Determination of binding affinity and inhibitory potency against the purified enzyme. |

| Human Liver Microsomes | Metabolic Stability Assay | Assessment of the compound's susceptibility to metabolism by cytochrome P450 enzymes. |

| Isolated Rat Brain Synaptosomes | Neurotransmitter Uptake Assay | Evaluation of the compound's effect on the reuptake of various neurotransmitters. |

This table provides examples of how these systems could be used and is not based on specific data for this compound.

While specific pharmacological data for this compound are not currently available in the public domain, the extensive research on the broader class of pyridazin-3(2H)-one derivatives provides a strong foundation for predicting its potential biological activities. Based on the established profiles of analogous compounds, it is plausible that this compound could exhibit activities relevant to cardiovascular diseases, inflammation, or oncology. A thorough experimental evaluation, following the structured pharmacological characterization outlined in this article, would be necessary to elucidate the specific properties of this compound and to determine its therapeutic potential.

Elucidation of the Molecular Mechanism of Action Moa for 5 Cyclopropylmethoxy Pyridazin 3 2h One

Methodologies for Target Identification and Validation in Relevant Biological Systems

The initial step in understanding the MOA of any compound is to identify its biological target(s). For a novel compound like 5-(cyclopropylmethoxy)pyridazin-3(2H)-one, a variety of established methodologies would be employed. These approaches can be broadly categorized into target-based and phenotype-based methods.

Target-based approaches would involve screening the compound against a panel of known biological targets, such as enzymes or receptors. This could include biochemical assays to measure the inhibition or activation of specific proteins. For instance, if the pyridazinone core, a common scaffold in medicinal chemistry, suggests a potential class of targets (e.g., kinases, phosphodiesterases), a focused library of these targets would be screened.

Phenotype-based approaches , on the other hand, begin with an observed effect of the compound on cells or an organism and then work backward to identify the target. This often involves techniques such as:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates. These interacting proteins are then identified using mass spectrometry.

Yeast Three-Hybrid System: This genetic method can identify protein-small molecule interactions in a cellular context.

Computational Target Prediction: In silico methods, using the structure of this compound, could predict potential binding targets based on similarity to known ligands or docking simulations against protein structure databases.

Once a potential target is identified, validation is crucial. This would involve confirming the interaction in relevant biological systems, which could be specific cell lines or animal models. Techniques for target validation include genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout the proposed target gene, which should mimic the phenotypic effects of the compound.

Analysis of Molecular Interactions and Atomic-Level Binding Site Characterization

Following target identification and validation, a detailed understanding of the molecular interactions between this compound and its target protein is necessary. This provides insights into the basis of its potency and selectivity.

The primary techniques for this level of characterization are:

X-ray Crystallography: This method can provide a high-resolution, three-dimensional structure of the compound bound to its target protein. This would reveal the precise binding pocket and the specific amino acid residues involved in the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the structure of the protein-ligand complex in solution, providing dynamic information about the interaction.

Computational Modeling and Molecular Dynamics Simulations: These in silico techniques can complement experimental data by predicting the binding mode of the compound and simulating its behavior within the binding site over time. This can help to understand the stability of the interaction and the energetic contributions of different parts of the molecule.

Without experimental data for this compound, any discussion of its specific molecular interactions would be purely speculative.

Investigation of Downstream Biological Pathways and Phenotypic Responses Modulated by this compound

Once the direct target of this compound is known, the next step is to investigate the downstream consequences of modulating this target. This involves studying the biological pathways that the target is a part of and the resulting phenotypic changes in the cell or organism.

Key methodologies include:

Pathway Analysis: Using techniques like Western blotting or reporter gene assays, researchers would examine the activity of proteins known to be downstream of the identified target. For example, if the target is a kinase, the phosphorylation status of its known substrates would be assessed.

Phenotypic Assays: A range of cell-based assays would be used to characterize the effects of the compound. These could measure changes in cell proliferation, apoptosis (programmed cell death), cell cycle progression, migration, or differentiation. The choice of assays would be guided by the function of the identified target and the therapeutic area of interest.

Application of High-Throughput Screening (HTS) and Phenotypic Screening for MOA Discovery

High-throughput screening (HTS) is a powerful tool for discovering the biological activities of novel compounds. In the context of this compound, HTS could be applied in two main ways for MOA discovery:

Target-Based HTS: The compound would be screened against a large library of purified proteins or in cell-based assays designed to measure the activity of a specific target. A "hit" would indicate a potential interaction that warrants further investigation.

Phenotypic HTS: In this approach, the compound is added to cells, and a specific phenotypic change is measured using automated microscopy and image analysis. This allows for the unbiased discovery of compounds that induce a desired cellular effect, without prior knowledge of the target.

Following a phenotypic screen, target deconvolution would be necessary to identify the molecular mechanism responsible for the observed phenotype.

Proteomic and Transcriptomic Profiling to Unravel Global Cellular Responses to this compound

To gain a comprehensive, unbiased view of the cellular response to this compound, global profiling techniques like proteomics and transcriptomics are invaluable.

Transcriptomics (e.g., RNA-Seq): This technique measures the expression levels of all genes in a cell. By comparing the gene expression profiles of cells treated with the compound to untreated cells, researchers can identify which genes and pathways are up- or downregulated. This can provide significant clues about the compound's MOA.

Proteomics (e.g., Mass Spectrometry-based proteomics): This method analyzes the entire set of proteins in a cell, including their expression levels and post-translational modifications (like phosphorylation). This can reveal changes in protein abundance and signaling pathway activity that are not apparent at the transcript level.

These "omics" approaches provide a global snapshot of the cellular perturbations caused by the compound, offering a powerful, hypothesis-generating platform for elucidating its mechanism of action.

Preclinical Biological Evaluation of 5 Cyclopropylmethoxy Pyridazin 3 2h One in Advanced Research Models

In Vitro Efficacy Assessment in Complex Biological Models

The initial stages of preclinical evaluation typically involve assessing the efficacy of a compound in controlled laboratory settings using complex biological models that mimic human physiology more closely than traditional two-dimensional cell cultures.

Advanced Cell Culture Systems and Organoid Models

To evaluate the potential of a compound like 5-(cyclopropylmethoxy)pyridazin-3(2H)-one, researchers would likely employ advanced three-dimensional (3D) cell culture systems. These models, including spheroids and organoids, are multicellular constructs that better replicate the microenvironment of a tumor. mdpi.com Organoids, in particular, are derived from stem cells and can self-organize into structures that mimic the architecture and function of an organ, providing a more predictive model for drug response. mdpi.com For a novel pyridazinone derivative, patient-derived organoids from various cancer types could be used to assess its anti-proliferative and cytotoxic effects in a setting that reflects the heterogeneity of human tumors.

Co-Culture Systems and Disease-Relevant Cell Models

To further understand the biological activity of a compound, co-culture systems are often utilized. These systems involve growing cancer cells together with other cell types found in the tumor microenvironment, such as fibroblasts, immune cells, and endothelial cells. nih.gov This approach allows for the investigation of how interactions between different cell populations influence the efficacy of the drug. For instance, a co-culture of cancer cells and immune cells could reveal if this compound has immunomodulatory effects. Disease-relevant cell models, such as cell lines with specific genetic mutations known to drive cancer, would also be critical in determining the compound's mechanism of action and identifying potential patient populations who might benefit from the treatment.

In Vivo Proof-of-Concept Studies in Relevant Non-Human Disease Models

Following promising in vitro results, the evaluation of a compound progresses to in vivo studies in animal models to establish its potential efficacy and to understand its effects within a living organism.

Pharmacodynamic (PD) Biomarker Identification and Validation in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological activity in the body. For a novel anti-cancer agent, these could include markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), or the inhibition of a specific molecular target. In animal models of cancer, researchers would treat tumor-bearing animals with this compound and collect tumor and blood samples at various time points to measure changes in these biomarkers. Validating a PD biomarker is crucial as it can provide early evidence of target engagement and biological activity, which is essential for guiding dose selection in later clinical trials.

Quantitative Dose-Response and Efficacy Studies in Preclinical Models

To determine the therapeutic potential of a compound, quantitative dose-response studies are conducted in relevant animal models of disease. nih.gov For an anti-cancer agent, this typically involves implanting human cancer cells into immunodeficient mice (xenograft models) or using genetically engineered mouse models that spontaneously develop tumors. nih.gov Animals would be treated with a range of doses of this compound to establish the relationship between the dose administered and the extent of tumor growth inhibition. nih.gov These studies are designed to identify an effective dose range and to provide a preliminary assessment of the compound's therapeutic index.

Computational Chemistry and in Silico Modeling Approaches Applied to 5 Cyclopropylmethoxy Pyridazin 3 2h One

Molecular Docking and Ligand-Protein Interaction Prediction for Target Engagement

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This technique is crucial for understanding how 5-(cyclopropylmethoxy)pyridazin-3(2H)-one might interact with various protein targets. Studies on related pyridazinone derivatives have shown that this scaffold can bind to a variety of enzymes and receptors. For instance, pyridazinone analogs have been docked into the active sites of targets such as cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and various kinases. nih.govnih.gov

When docking this compound into a hypothetical protein active site, key interactions are predicted to drive its binding affinity. The pyridazinone ring, with its nitrogen and oxygen atoms, can form crucial hydrogen bonds with amino acid residues in the protein's binding pocket. tandfonline.com The carbonyl group on the pyridazinone ring is a likely hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The cyclopropylmethoxy side chain is predicted to occupy a hydrophobic pocket within the binding site, forming van der Waals interactions with nonpolar amino acid residues.

A hypothetical molecular docking scenario of this compound into a protein kinase binding site might reveal the following interactions:

| Interacting Residue | Interaction Type | Part of Ligand Involved |

| Asp145 | Hydrogen Bond | N-H of Pyridazinone |

| Gln85 | Hydrogen Bond | C=O of Pyridazinone |

| Leu25 | Hydrophobic | Cyclopropyl (B3062369) Group |

| Val78 | Hydrophobic | Methoxy (B1213986) Group |

| Ile130 | Hydrophobic | Pyridazinone Ring |

These predicted interactions provide a structural hypothesis for the compound's mechanism of action and can guide the design of analogs with improved potency and selectivity.

Molecular Dynamics Simulations for Conformational Landscape Analysis and Binding Energetics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein complexes over time. youtube.com For this compound, MD simulations can be employed to analyze its conformational flexibility and the stability of its binding to a target protein. These simulations can reveal how the ligand and protein adapt to each other upon binding and the key residues that maintain the stability of the complex.

A typical MD simulation of the this compound-protein complex would be run for a duration of nanoseconds to microseconds. Analysis of the trajectory can provide insights into the root-mean-square deviation (RMSD) of the ligand and protein, indicating the stability of the complex. Fluctuations in specific residues can highlight their role in ligand binding.

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein interaction, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations break down the binding energy into different components, such as van der Waals, electrostatic, and solvation energies, providing a detailed energetic profile of the binding event. tandfonline.com A study on pyrazolo[3,4-d]pyridazinone derivatives targeting FGFR1 showed that the binding free energies calculated via MM/PBSA were in good agreement with experimental binding affinities. tandfonline.com This suggests that similar computational approaches could accurately predict the binding energetics of this compound to its targets.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com For a series of pyridazinone analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

A hypothetical QSAR study on a series of pyridazinone derivatives might reveal that descriptors related to hydrophobicity and the presence of hydrogen bond donors and acceptors are critical for activity. The cyclopropylmethoxy group of this compound would contribute to the lipophilicity of the molecule, a parameter often found to be significant in QSAR models. mdpi.com

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net A pharmacophore model for a series of active pyridazinone derivatives could include features such as a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region. wustl.eduresearchgate.net The this compound molecule would be expected to map well onto such a pharmacophore, with its carbonyl group acting as a hydrogen bond acceptor, the N-H group as a donor, and the cyclopropylmethoxy group fitting into the hydrophobic region. These models are valuable for designing new analogs with potentially enhanced activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities. For this compound, various ADME parameters can be computationally estimated.

Studies on other pyridazinone derivatives have demonstrated the utility of in silico ADME predictions. For example, computer-based ADMET studies of novel pyridazinone derivatives have shown promising physicochemical properties and drug-likeness, including good oral bioavailability and intestinal absorption.

Below is a table of predicted ADME properties for this compound based on computational models.

| ADME Property | Predicted Value | Implication |

| Molecular Weight | 180.19 g/mol | Compliant with Lipinski's Rule of Five |

| LogP (Lipophilicity) | 1.5 | Good balance between solubility and permeability |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Penetration | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibition | Unlikely | Lower risk of drug-drug interactions |

| Aqueous Solubility | Moderate | Sufficient for dissolution and absorption |

These predictions suggest that this compound possesses favorable drug-like properties, making it a promising candidate for further development.

Virtual Screening and De Novo Design Strategies for the Discovery of Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Using the structure of this compound as a starting point, virtual screening can be employed to discover novel analogs with potentially improved properties. This can be done through either ligand-based virtual screening, which searches for molecules with similar 2D or 3D features, or structure-based virtual screening, which docks a library of compounds into the target's binding site.

De novo design is another computational strategy that involves building novel molecules from scratch within the constraints of a protein's active site. nih.gov This approach can generate entirely new chemical scaffolds that are optimized for binding to the target. For this compound, a de novo design program could use the pyridazinone core as a starting fragment and explore different substitutions at various positions to design novel analogs with enhanced affinity and selectivity. For instance, a study on pyridazine (B1198779) analogs as PTP1B inhibitors utilized a de novo ligand design program to generate hypothetical ligands based on a CoMFA model. nih.gov

Both virtual screening and de novo design are powerful strategies that can significantly expand the chemical space around the this compound scaffold, leading to the discovery of new and improved drug candidates.

Drug Discovery and Development Considerations for the 5 Cyclopropylmethoxy Pyridazin 3 2h One Scaffold

Lead Optimization Strategies and Hit-to-Lead Progression Methodologies

The journey from an initial "hit"—a compound showing desired biological activity in a high-throughput screen (HTS)—to a "lead" compound involves a critical phase known as hit-to-lead (H2L) or lead generation. wikipedia.org This process aims to refine the initial hits, which typically have micromolar affinities for their target, into more potent lead compounds with nanomolar affinities and improved pharmacological properties. wikipedia.org For scaffolds like 5-(cyclopropylmethoxy)pyridazin-3(2H)-one, this progression is a multi-faceted endeavor involving iterative cycles of design, synthesis, and testing to enhance efficacy, selectivity, and pharmacokinetic profiles. patsnap.comvichemchemie.com

Lead optimization is the subsequent phase where a promising lead compound is further modified to create a preclinical drug candidate. danaher.com This involves improving characteristics such as potency, selectivity, and metabolic stability while minimizing off-target effects and toxicity. wikipedia.orgpatsnap.com A key strategy in this phase is the systematic analysis of the structure-activity relationship (SAR), which studies how chemical structure modifications influence biological activity. patsnap.com For the pyridazinone core, SAR studies have been crucial. For instance, research on imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors demonstrated that strategic optimization at the 3- and 6-positions of the scaffold significantly increased both cell-free IKKβ inhibitory activity and TNFα inhibitory activity in cell-based assays. nih.gov

Computational methods are integral to modern lead optimization. patsnap.com Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening allow for the rapid evaluation of numerous potential modifications, thereby reducing the time and cost of experimental testing. patsnap.com For pyridazinone derivatives, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies have been used to predict the physicochemical and drug-like properties of newly designed compounds, ensuring favorable characteristics like good oral bioavailability and intestinal absorption. rsc.org

Hit Confirmation: Reproducing the activity of initial screening hits. wikipedia.org

Hit-to-Lead: Limited optimization of hits to improve potency and metabolic properties, often involving the synthesis of analogs. wikipedia.org

Lead Optimization: Extensive chemical modification of a lead compound to enhance multiple properties, including efficacy, pharmacokinetics, and safety, to generate a preclinical candidate. wikipedia.orgvichemchemie.comcriver.com

Applications of Fragment-Based Drug Design (FBDD) Leveraging the Pyridazinone Core

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery. It begins by screening libraries of small, low-molecular-weight compounds (fragments, typically <300 Da) for weak but efficient binding to a biological target. mdpi.com These fragment hits then serve as starting points for building more potent, drug-like molecules through strategies like fragment growing, linking, or merging. mdpi.comyoutube.com

The pyridazinone core is well-suited for FBDD. Its relatively simple structure and favorable physicochemical properties make it an excellent starting fragment. For example, 5-Chloropyridazin-3-(2H)-one is explicitly identified as a fragment molecule that serves as a scaffold for molecular linking, expansion, and modification in drug discovery. targetmol.com The key advantage of starting with fragments like the pyridazinone core is their low complexity, which provides ample opportunity for medicinal chemists to perform optimization and generate molecules with improved drug-like properties. mdpi.com FBDD often yields more hydrophilic hits where hydrogen bonding significantly contributes to binding affinity, a characteristic feature of the pyridazinone scaffold. nih.govyoutube.com

The FBDD process typically involves:

Fragment Library Screening: A library of 500-1000 structurally diverse fragments is screened for binding to the target using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. mdpi.com

Hit Validation and Characterization: Confirmed fragment hits are evaluated for their binding mode and affinity.

Fragment Evolution: The validated fragment is elaborated into a more potent lead compound. This can be achieved by:

Growing: Adding functional groups to the fragment to make additional interactions with the target. youtube.com

Linking: Connecting two or more fragments that bind to adjacent sites on the target. youtube.com

Merging: Combining the structural features of overlapping fragments into a single, more potent molecule.

Structure-Based Drug Design (SBDD) and Co-Crystallography for Rational Compound Optimization

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. strbd.com This rational approach relies heavily on techniques like X-ray crystallography and NMR spectroscopy to determine how a compound binds to its target.

The pyridazinone scaffold has been successfully optimized using SBDD. A notable example is the development of inhibitors for the Hepatitis C virus (HCV) NS5B polymerase. strbd.com In this case study, researchers started with a lead compound identified from screening. They then established a high-throughput co-crystallography pipeline, which allowed them to determine over 100 high-resolution crystal structures of the NS5B enzyme in complex with various pyridazinone-based inhibitors. strbd.com This wealth of structural information provided detailed insights into the binding interactions and guided the rational modification of the lead compound. The process led to the development of ANA598 (Setrobuir), a potent and selective inhibitor that advanced to Phase II clinical trials. strbd.com

Molecular docking, a computational component of SBDD, has also been applied to pyridazinone derivatives. benthamscience.com For instance, docking studies were used to investigate the binding of novel pyridazin-3-one derivatives to the IP3 receptor, a hypothesized target for their vasorelaxant activity. nih.gov These in silico studies helped to predict the binding affinities and modes of interaction, supporting the experimental biological data and guiding further design. benthamscience.comnih.gov

The SBDD cycle involves:

Determining the 3D structure of the target protein, often in complex with a ligand.

Analyzing the binding site and interactions.

Designing new compounds with improved complementarity to the binding site.

Synthesizing and testing the new compounds.

Iterating the cycle by determining the co-crystal structure of the new compound with the target to guide further optimization. strbd.com

Assessment of Drug Repurposing Potential for this compound

Drug repurposing, or finding new therapeutic uses for existing drugs, is an attractive strategy that can accelerate the drug development process. nih.govnih.gov The pyridazin-3(2H)-one scaffold is an excellent candidate for such strategies due to the wide range of biological activities exhibited by its derivatives. nih.gov Compounds containing this core have been investigated as vasodilators for cardiovascular diseases and as targeted anticancer agents, highlighting the potential for dual-activity drugs or the repurposing of a compound from one indication to another. nih.govnih.gov

Computational techniques, particularly inverse virtual screening (iVS), play a crucial role in modern drug repurposing. nih.gov This approach screens a specific compound or a library of compounds against a large database of biological targets to identify potential new interactions. A study involving a library of 52 pyridazinone-based molecules utilized a two-step iVS approach. nih.gov The compounds were first screened against thousands of pharmacophore models, followed by molecular docking and molecular dynamics simulations to validate potential new targets. This in silico investigation proposed aspartate aminotransferase as a promising repurposed target for that particular series of pyridazinone analogs. nih.gov

Given the known activities of pyridazinone derivatives, the this compound scaffold could be computationally and experimentally screened against a variety of targets to explore its repurposing potential in areas such as:

Oncology: As inhibitors of kinases or enzymes like PARP. nih.gov

Cardiovascular Disease: As phosphodiesterase (PDE) inhibitors or modulators of the renin-angiotensin system. nih.gov

Inflammatory Diseases: As inhibitors of targets like IKKβ or phosphodiesterase type 4 (PDE4). nih.govnih.govnih.gov

Interactive Data Table: Biological Activities of Selected Pyridazinone Derivatives

| Compound/Derivative Class | Target/Activity | Potency (IC50/EC50) | Reference |

| Olaparib (PARP Inhibitor) | Ovarian Cancer | IC50 = 0.015 μM | nih.gov |

| Talazoparib (PARP Inhibitor) | Breast/Prostate Cancer | IC50 = 0.0002 μM | nih.gov |

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibitor | IC50 = 251 nM | nih.gov |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivative | Vasodilatory Action | IC50 = 0.051 μM | nih.gov |

| Pyridazin-3-one derivative (Compound 4h) | Vasorelaxant Activity | EC50 = 0.0117 μM | rsc.org |

| Pyridazin-3-one derivative (Compound 5e) | Vasorelaxant Activity | EC50 = 0.0025 μM | rsc.org |

| 6-phenylpyridazin-3(2H)-one derivative (Acid 5) | Vasorelaxant Activity | EC50 = 0.339 μM | nih.gov |

| Triazolo-pyridazinone derivative (Compound 17) | Anticancer (Urokinase) | Potent vs. Doxorubicin | benthamscience.com |

Intellectual Property Landscape and Patent Analysis Pertaining to Pyridazinone Derivatives

The intellectual property (IP) landscape, particularly patents, provides critical insights into the drug discovery and development efforts surrounding a chemical scaffold. youtube.com Patents grant the holder a temporary monopoly on an invention, which must be novel, useful, and non-obvious. youtube.com A review of patent literature reveals extensive activity around pyridazinone derivatives, underscoring their therapeutic and commercial importance.

Numerous patents have been filed for pyridazinone derivatives, covering a wide array of therapeutic applications. This demonstrates a sustained interest from pharmaceutical and biotechnology companies in this class of compounds. Key patented areas include:

Histamine H₃ Receptor Ligands: Cephalon, Inc. (now part of Teva Pharmaceutical Industries) holds several patents for pyridazinone derivatives as histamine H₃ receptor antagonists and inhibitors, with potential applications in treating disorders mediated by this receptor. discoverypharm.com

Neuromuscular Disorders: Patents have been granted for pyridazinone compounds for the treatment of neuromuscular disorders. discoverypharm.com

Glucan Synthase Inhibitors: U.S. Patent 8,232,274 covers pyridazinone derivatives that act as inhibitors of glucan synthase, indicating potential use as antifungal agents. curiaglobal.com

Kinase Inhibitors: The scaffold has been incorporated into molecules designed as inhibitors for various kinases, such as MAP3K14, for treating cancer and autoimmune disorders. curiaglobal.com

The patent filings not only protect specific molecules but also often claim a genus of related structures, methods of synthesis, and their therapeutic uses. Analyzing this landscape is crucial for any new drug discovery program involving the this compound scaffold to ensure freedom to operate and to identify opportunities for novel inventions. The breadth of existing patents highlights the perceived value and versatility of the pyridazinone core in developing new chemical entities.

Advanced Research Methodologies and Technologies Applied to 5 Cyclopropylmethoxy Pyridazin 3 2h One

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Profiling

Omics technologies offer a holistic view of the biological changes induced by a chemical compound. In the context of profiling 5-(cyclopropylmethoxy)pyridazin-3(2H)-one, these platforms are invaluable for identifying its mechanism of action and potential biomarkers.

Genomics: Genomic approaches can be used to understand how an individual's genetic makeup might influence their response to the compound. By screening cell lines with diverse genetic backgrounds, researchers can identify specific genes or mutations that confer sensitivity or resistance.

Proteomics: Proteomics involves the large-scale study of proteins. When cells or tissues are treated with this compound, proteomic analysis can reveal changes in protein expression and post-translational modifications. This can help pinpoint the specific cellular pathways affected by the compound.

Metabolomics: This technology focuses on the comprehensive analysis of metabolites within a biological system. By examining the metabolic fingerprint of cells or organisms after exposure to the compound, scientists can understand its impact on metabolic pathways.

The integration of these omics datasets provides a multi-layered understanding of the compound's effects, accelerating the journey from discovery to clinical application.

Table 1: Application of Omics Technologies in Profiling this compound

| Omics Technology | Objective | Potential Application for this compound |

|---|---|---|

| Genomics | Identify genetic determinants of compound response | Screening a panel of cancer cell lines to find genetic markers (e.g., mutations in a specific kinase) that correlate with sensitivity to the compound. |

| Proteomics | Characterize changes in protein expression and signaling pathways | Using mass spectrometry to compare the proteome of treated vs. untreated cells to identify up- or down-regulated proteins, revealing the compound's mechanism of action. |

| Metabolomics | Analyze alterations in metabolic pathways | Applying NMR or mass spectrometry to analyze cellular extracts to see how the compound affects key metabolic processes like glycolysis or lipid metabolism. |

Application of CRISPR/Cas9 Gene Editing for Target Validation and Functional Genomics Studies

CRISPR-Cas9 has become a revolutionary tool in drug discovery for its ability to precisely edit an organism's DNA. nabea.pubnabea.pub This technology is particularly powerful for target identification and validation, a critical step in understanding how a drug candidate exerts its effects. selectscience.netnih.gov

For a compound like this compound, CRISPR/Cas9 can be used to definitively validate its biological target. For instance, if computational models or initial screening data suggest that the compound inhibits a specific enzyme (e.g., a protein kinase), CRISPR can be employed to create a "knockout" cell line where the gene encoding this enzyme is deleted. If the knockout cells exhibit a phenotype similar to that of cells treated with the compound, it provides strong evidence that the enzyme is indeed the correct target.

Furthermore, genome-wide CRISPR screens can be performed to uncover novel genes that are essential for the compound's activity or that can cause resistance when mutated. nabea.pubnih.gov This approach accelerates the drug discovery timeline and provides novel insights into complex biological systems. nabea.pub

Table 2: CRISPR/Cas9 Workflow for Target Validation of this compound

| Step | Description | Example Application |

|---|---|---|

| 1. Target Hypothesis | A putative biological target for the compound is identified through screening or computational methods. | Hypothesize that this compound inhibits "Protein X". |

| 2. CRISPR Knockout | The gene encoding the hypothesized target is deleted using CRISPR/Cas9 technology in a relevant cell line. | Generate a cell line where the gene for "Protein X" is non-functional. |

| 3. Phenotypic Comparison | The cellular phenotype of the knockout cells is compared to the phenotype of normal cells treated with the compound. | Compare cell viability, morphology, and signaling pathways between the knockout cells and compound-treated cells. |

| 4. Target Validation | A high degree of similarity in phenotypes validates the hypothesized target. | If both conditions result in similar cellular changes, "Protein X" is validated as the target of this compound. |

High-Content Imaging and Automated Microscopy for Phenotypic Assays

High-Content Imaging (HCI), also known as High-Content Analysis (HCA), combines the automation of fluorescence microscopy with sophisticated image analysis to extract quantitative data from cells. This technology allows researchers to simultaneously measure multiple cellular parameters, providing a detailed "phenotypic fingerprint" of a compound's effect.

In the investigation of this compound, HCI can be used to screen for a wide range of cellular effects in a single experiment. For example, cells could be treated with the compound and then stained with fluorescent dyes that label the nucleus, cytoskeleton, and mitochondria. Automated microscopes would then capture images, and software would analyze them to quantify changes in:

Cell count (proliferation)

Nuclear size and shape (cell cycle arrest, apoptosis)

Mitochondrial membrane potential (toxicity)

Protein localization (translocation of signaling molecules)

This high-throughput approach can rapidly identify the biological context in which the compound is active and guide further mechanistic studies. It allows for the early assessment of a compound's potential before significant resources are invested. nih.gov

Table 3: Potential Phenotypic Parameters Measurable by High-Content Imaging

| Cellular Parameter | Biological Process | Potential Insight for this compound |

|---|---|---|

| Cell Proliferation | Cell growth and division | Determine if the compound has cytostatic or cytotoxic effects. |

| Apoptosis Markers (e.g., Caspase-3 activation) | Programmed cell death | Investigate if the compound induces apoptosis. |

| Cell Cycle Analysis | Phases of cell division (G1, S, G2, M) | Identify if the compound causes arrest at a specific phase of the cell cycle. |

| Nuclear Morphology | Health and status of the nucleus | Detect signs of cellular stress or DNA damage. |

| Protein Translocation | Activation of signaling pathways | Monitor the movement of key signaling proteins (e.g., NF-κB) from the cytoplasm to the nucleus. |

Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Interaction Characterization

Understanding the precise interaction between a compound and its biological target is fundamental to drug development. For compounds within the pyridazinone class, a variety of spectroscopic and biophysical techniques are employed to elucidate their structure and binding mechanisms.

The structural integrity and purity of newly synthesized this compound would be confirmed using a suite of spectroscopic methods. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are essential for verifying the chemical structure of the final product and its intermediates. mdpi.com

To characterize the interaction with a target protein, biophysical techniques are employed:

Molecular Docking: In silico computational methods are used to predict how the compound binds to the active site of its target protein. Studies on similar pyridazinone hybrids have used molecular docking to visualize interactions with key amino acid residues, providing insights into the basis of affinity and selectivity. nih.govnih.gov

X-ray Crystallography: This technique can provide an atomic-resolution 3D structure of the compound bound to its target protein, offering definitive proof of the binding mode.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity (binding strength) of the ligand-target interaction in real-time.

These methods provide crucial data for structure-activity relationship (SAR) studies, guiding the design of more potent and selective analogs.

Table 4: Spectroscopic and Biophysical Techniques for Compound Characterization

| Technique | Purpose | Information Gained |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the arrangement of atoms and functional groups within the molecule. mdpi.com |

| Mass Spectrometry (MS) | Molecular Weight Determination | Verifies the molecular weight and elemental composition. mdpi.com |

| Molecular Docking | Predicting Binding Mode | Visualizes the orientation and interactions of the compound within the target's binding site. nih.gov |

| Surface Plasmon Resonance (SPR) | Quantifying Binding Kinetics | Measures the affinity (KD) and the on/off rates of the compound binding to its target. |

Utilization of Microfluidics and Organ-on-a-Chip Systems in Preclinical Research

Traditional preclinical models, such as 2D cell cultures and animal studies, often fail to accurately predict human responses to drugs. mdpi.com Microfluidics and Organ-on-a-Chip (OoC) technology have emerged as powerful alternatives that can better mimic human physiology. nih.gov

OoCs are microfluidic devices containing living human cells cultured in continuously perfused, micrometer-sized chambers. nih.gov These systems can recreate the 3D architecture, tissue-tissue interfaces, and mechanical forces of human organs like the liver, lung, and kidney. mdpi.comnih.gov

For a new compound like this compound, OoC systems offer several advantages in preclinical research:

Improved Prediction of Efficacy and Toxicity: By using human cells in a more physiologically relevant environment, OoCs can provide more accurate data on a compound's potential efficacy and toxicity. rsc.org For example, a "liver-on-a-chip" could be used to study the compound's metabolism and assess its potential for drug-induced liver injury. mdpi.com

Multi-Organ Systems: Researchers can connect different OoCs (e.g., liver, kidney, gut) to study the systemic effects of a compound and its metabolites on multiple organs. nih.gov

Personalized Medicine: OoCs can be created using cells from specific patients, opening the door to testing a compound's effectiveness for an individual before treatment begins.

These advanced models bridge the gap between simple in vitro assays and complex in vivo studies, enabling more informed decisions during the drug development process.

Table 5: Comparison of Preclinical Models

| Model | Advantages | Limitations |

|---|---|---|

| 2D Cell Culture | High-throughput, low cost, simple | Lacks physiological relevance, poor predictive value |

| Animal Models | Systemic effects, complex physiology | Species differences, high cost, ethical concerns, low throughput. mdpi.com |

| Organ-on-a-Chip (OoC) | High physiological relevance (human cells), 3D architecture, mechanical cues, potential for personalization. nih.gov | Lower throughput than 2D culture, technical complexity. mdpi.com |

Compound List

Future Directions and Unexplored Avenues in 5 Cyclopropylmethoxy Pyridazin 3 2h One Research

Identification of Novel Therapeutic Indications and Untapped Biological Targets

The pyridazinone nucleus is a "wonder nucleus" due to its extensive pharmacological applications. nih.govsarpublication.com Derivatives of pyridazin-3(2H)-one have demonstrated a wide range of effects, including cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. nih.govnih.gov This suggests that 5-(cyclopropylmethoxy)pyridazin-3(2H)-one could be explored for a variety of therapeutic uses beyond any currently established activities.

Future research should focus on screening this compound against a broad panel of biological targets. Given the activities of related compounds, promising areas of investigation include:

Neurodegenerative Diseases: Certain pyridazinone derivatives have been identified as selective monoamine oxidase-B (MAO-B) inhibitors, which are relevant for treating Parkinson's disease. mdpi.comnih.gov Investigating the potential of this compound to inhibit MAO-B or other neurological targets could open up new therapeutic avenues.

Inflammatory Disorders: Pyridazinone derivatives have been shown to target multiple pathways involved in inflammation, such as cyclooxygenase (COX) enzymes, phosphodiesterase type 4 (PDE4), and N-formyl peptide receptors (FPRs). nih.govnih.govnih.gov Screening this compound for activity against these and other inflammatory mediators could lead to the development of novel anti-inflammatory agents. nih.gov

Cancer: The pyridazinone scaffold is found in compounds with anticancer activity, targeting pathways like VEGFR-2 and the JNK1 pathway. nih.govacs.org The potential of this compound as an anticancer agent could be explored by evaluating its effect on various cancer cell lines and key oncogenic signaling pathways. nih.govnih.gov

Cardiovascular Diseases: Many pyridazinone-based compounds exhibit cardiovascular effects, including antihypertensive and vasodilator activities. nih.govsarpublication.comnih.gov Research into the effects of this compound on cardiovascular targets like phosphodiesterase III (PDEIII) could be a fruitful area of investigation. nih.gov

Development of Prodrug Strategies and Advanced Delivery Systems for Enhanced Pharmacological Profiles

A significant hurdle in drug development is overcoming poor pharmacokinetic properties. nih.gov Prodrug strategies, which involve chemically modifying a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile, can be a powerful tool. nih.govacs.orgmdpi.com For this compound, a prodrug approach could be employed to enhance its therapeutic potential. mdpi.com

Future research in this area could involve:

Improving Solubility and Bioavailability: If this compound exhibits poor water solubility, prodrugs could be designed to increase its solubility for better absorption. acs.org